2-Methylcyclohexane-1-sulfonyl chloride

Description

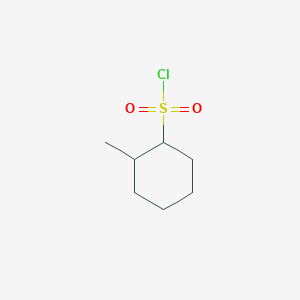

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2S |

|---|---|

Molecular Weight |

196.70 g/mol |

IUPAC Name |

2-methylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3 |

InChI Key |

NYXIZHREBQGNOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Methylcyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

Nucleophilic substitution is the most common reaction pathway for sulfonyl chlorides. libretexts.orgmdpi.com The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent electrophile. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center.

The reaction of 2-methylcyclohexane-1-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. sigmaaldrich.comcbijournal.com The reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, involves the amine's nitrogen atom acting as a nucleophile, attacking the sulfonyl sulfur. researchgate.netyoutube.com The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com This method is applicable to a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines. ekb.egnih.gov

The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Primary amines react to form secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. youtube.comlibretexts.org Secondary amines yield tertiary sulfonamides. cbijournal.com The reactivity of the amine can be influenced by steric hindrance and its basicity. nih.goviupac.org

Table 1: Representative Examples of Sulfonamide Formation with Alkanesulfonyl Chlorides This table illustrates the general reaction scope for aliphatic sulfonyl chlorides like this compound.

| Amine Substrate | Amine Type | Expected Product Structure |

| Aniline | Primary Aromatic | N-phenyl-2-methylcyclohexane-1-sulfonamide |

| Diethylamine | Secondary Aliphatic | N,N-diethyl-2-methylcyclohexane-1-sulfonamide |

| Morpholine | Secondary Cyclic | 4-(2-methylcyclohexane-1-sulfonyl)morpholine |

| Benzylamine | Primary Aliphatic | N-benzyl-2-methylcyclohexane-1-sulfonamide |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters. eurjchem.comorganic-chemistry.org This process, often called sulfonylation, typically requires a base, such as pyridine, to catalyze the reaction and scavenge the HCl byproduct. researchgate.netyoutube.com The oxygen atom of the hydroxyl group acts as the nucleophile. libretexts.org

The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the process. libretexts.orglibretexts.org The resulting sulfonate esters are valuable in their own right and are also excellent leaving groups in subsequent nucleophilic substitution reactions, comparable in reactivity to alkyl halides. libretexts.org The reaction is general for primary, secondary, and tertiary alcohols, as well as a wide array of substituted phenols. eurjchem.comresearchgate.net

Table 2: Representative Examples of Sulfonate Ester Formation This table illustrates the general reaction scope for aliphatic sulfonyl chlorides like this compound.

| Hydroxyl Substrate | Substrate Type | Expected Product Structure |

| Methanol | Primary Alcohol | Methyl 2-methylcyclohexane-1-sulfonate |

| Phenol | Phenol | Phenyl 2-methylcyclohexane-1-sulfonate |

| tert-Butanol | Tertiary Alcohol | tert-butyl 2-methylcyclohexane-1-sulfonate |

| Cyclohexanol | Secondary Alcohol | Cyclohexyl 2-methylcyclohexane-1-sulfonate |

Thiols (R-SH) can react with sulfonyl chlorides to form sulfonothioates (thioesters of sulfonic acid). The reaction mechanism is similar to that with alcohols and amines, where the sulfur atom of the thiol acts as the nucleophile. ekb.eg This conversion can be achieved by treating the sulfonyl chloride with a thiol in the presence of a base. Alternatively, methods exist for the direct conversion of thiols to the corresponding sulfonyl chlorides in one pot, which can then be reacted with another thiol or an amine. organic-chemistry.org While less common than the synthesis of sulfonamides or sulfonate esters, this reaction provides a direct route to the C-SO₂-S-C linkage.

This compound can be converted into 2-methylcyclohexane-1-sulfonyl azide (B81097) by reaction with an azide salt, most commonly sodium azide (NaN₃). organic-chemistry.org This reaction is a standard method for preparing sulfonyl azides. ijsrst.com The azide ion (N₃⁻) is a potent nucleophile that readily displaces the chloride from the sulfonyl center. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile. ijsrst.com The resulting sulfonyl azides are versatile synthetic intermediates, notably used in diazo-transfer reactions and for the synthesis of various nitrogen-containing heterocycles. researchgate.netgoogle.com

Reactions Involving the Cyclohexane (B81311) Ring System

While the primary reactivity lies at the sulfonyl group, the entire molecule can be used in reactions that functionalize other substrates.

Sulfonyl chlorides can add across alkenes and alkynes in a process known as chlorosulfonylation. researchgate.netmagtech.com.cn This reaction is typically a radical addition process, which can be initiated by heat, light (photocatalysis), or a radical initiator. researchgate.netnih.govnih.gov In this transformation, the S-Cl bond of this compound would cleave homolytically to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•).

The sulfonyl radical adds to the carbon-carbon multiple bond, followed by trapping of the resulting carbon-centered radical by the chlorine atom. nih.gov This results in the net addition of the sulfonyl group and a chlorine atom to adjacent carbons of the original alkene or alkyne, forming a β-chloro sulfone. researchgate.netsemanticscholar.org The regioselectivity of the addition depends on the stability of the intermediate radical and the nature of the substituents on the unsaturated substrate. For cyclohexane derivatives, the stereochemistry of the starting material and the requirement for specific conformations (e.g., anti-periplanar arrangements for subsequent eliminations) can influence the reaction pathway. libretexts.orgmasterorganicchemistry.com

Annulation Reactions and Ring Expansions

Annulation reactions involving sulfonyl chlorides are a powerful method for constructing cyclic structures. magtech.com.cn A prominent example is the sulfa-Staudinger reaction, where alkanesulfonyl chlorides react with imines to yield β-sultams. researchgate.net In the context of this compound, this would involve the formation of a sulfene (B1252967) intermediate through dehydrochlorination by a base, followed by a [2+2] cycloaddition with an imine. magtech.com.cnresearchgate.net The stereochemical outcome of such reactions, whether yielding cis or trans products, is influenced by the substituents on the imine. researchgate.net

Ring expansion reactions can also be envisaged, particularly involving rearrangements of cyclic intermediates derived from this compound. While direct ring expansions of the cyclohexane ring initiated by the sulfonyl chloride are not common, reactions involving cyclic sulfur ylides derived from related sulfur compounds can lead to ring-expanded products through sigmatropic rearrangements. rsc.org For instance, strategies have been developed for synthesizing medium and macrocyclic sulfonamides via ring expansion, often involving the sulfonation of a pre-existing lactam followed by a key ring-opening and closing sequence. researchgate.net

Table 1: Representative Annulation and Ring Expansion Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Expected Product Type |

| Sulfa-Staudinger Annulation | This compound, Imine | Tertiary Amine (e.g., Triethylamine) | β-Sultam |

| Sulfonamide Macrocycle Formation | N-Acyl Lactam, 2-Nosyl chloride | n-BuLi, then Pd/C, H₂, DBU | Ring-Expanded Sulfonamide |

Radical and Ionic Reactions with Unsaturated Compounds

This compound is expected to participate in both radical and ionic reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn

Radical Reactions: The generation of a 2-methylcyclohexane-1-sulfonyl radical can be initiated by methods such as photoredox catalysis. researchgate.netresearchgate.net This radical species can then add across a carbon-carbon double or triple bond. magtech.com.cn A significant application is the hydrosulfonylation of alkenes, where the sulfonyl radical adds to the alkene, and the resulting carbon-centered radical is subsequently quenched by a hydrogen atom donor. researchgate.netox.ac.uk Tris(trimethylsilyl)silane has proven to be an effective hydrogen atom donor for these transformations under visible light activation. researchgate.netsemanticscholar.org This process, which avoids the net chlorosulfonylation often seen in atom transfer radical addition (ATRA), is valuable for creating C(sp³)-sulfonylated products. researchgate.net

Ionic Reactions: In the absence of a radical initiator, sulfonyl chlorides can react with unsaturated compounds through ionic pathways. magtech.com.cn For example, under Friedel-Crafts conditions, sulfonyl chlorides react with arenes to form sulfones. wikipedia.org With alkenes, reactions can proceed via electrophilic attack, particularly if catalyzed by a Lewis acid. These reactions often lead to addition products where both the sulfonyl group and the chloride atom have added across the double bond (chlorosulfonylation). researchgate.net

Table 2: Radical and Ionic Reactions with Alkenes

| Reaction Type | Reactant | Key Reagents/Conditions | Expected Product |

| Radical Hydrosulfonylation | Alkene | Photoredox catalyst (e.g., Ru(bpy)₃Cl₂), Visible Light, H-atom donor (e.g., (TMS)₃SiH) | Alkyl Sulfone |

| Atom Transfer Radical Addition (ATRA) | Alkene | Radical Initiator (e.g., AIBN, light) | β-Chloro Alkyl Sulfone |

| Ionic Addition (Chlorosulfonylation) | Alkene | Lewis Acid (optional), Heat | β-Chloro Alkyl Sulfone |

Redox Chemistry

The sulfur atom in this compound is in its highest oxidation state (+6), making it susceptible to reduction. Conversely, the sulfonyl chloride group is generally stable towards oxidation but can be converted to the corresponding sulfonic acid via hydrolysis.

Reduction Pathways to Sulfonyl Hydrides

The reduction of sulfonyl chlorides can lead to different products depending on the reducing agent and reaction conditions. While the term "sulfonyl hydride" is not standard, the reduction can be directed towards sulfinic acids or, more commonly, to thiols.

A general and common outcome for the reduction of sulfonyl chlorides with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is the formation of the corresponding mercaptan (thiol). researchgate.netmasterorganicchemistry.com In this case, this compound would be reduced to 2-methylcyclohexane-1-thiol. The reaction involves the nucleophilic attack of hydride ions on the sulfur center, leading to the displacement of the chloride and subsequent reduction of the sulfur oxidation state from +6 to -2. adichemistry.com

Alternatively, sulfonyl chlorides can be reduced to the level of sulfinate salts using milder reducing agents like sodium sulfite. wikipedia.org The resulting 2-methylcyclohexane-1-sulfinate salt can then be protonated to yield 2-methylcyclohexane-1-sulfinic acid. This pathway represents a two-electron reduction of the sulfur center.

Table 3: Reduction Products of this compound

| Reducing Agent | Product Class | Final Product Name |

| Lithium Aluminum Hydride (LiAlH₄) | Thiol (Mercaptan) | 2-Methylcyclohexane-1-thiol |

| Sodium Sulfite (Na₂SO₃) | Sulfinate Salt / Sulfinic Acid | Sodium 2-methylcyclohexane-1-sulfinate |

Considerations for Oxidation to Sulfonic Acids

The conversion of a sulfonyl chloride to its corresponding sulfonic acid is not an oxidation reaction, as the oxidation state of the sulfur atom remains +6. Rather, it is a hydrolysis reaction where the chloride is substituted by a hydroxyl group. wikipedia.org

Alkanesulfonyl chlorides, including this compound, are expected to react with water to yield the corresponding sulfonic acid and hydrochloric acid. wikipedia.orgnih.gov The mechanism for the hydrolysis of primary and secondary alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) at the sulfur atom. nih.gov The rate of hydrolysis can be influenced by solvent polarity and the steric hindrance around the sulfonyl group. While many sulfonyl chlorides are sensitive to moisture, their low solubility in water can sometimes protect them from rapid hydrolysis, occasionally allowing for their precipitation from aqueous reaction mixtures. acs.org For preparative purposes, the hydrolysis can be accelerated by using a base, such as sodium hydroxide, which generates the sodium salt of the sulfonic acid. google.com

Table 4: Hydrolysis of this compound

| Reagent | Conditions | Product |

| Water (H₂O) | Neutral, Room Temperature | 2-Methylcyclohexane-1-sulfonic acid |

| Aqueous Base (e.g., NaOH) | Room Temperature or gentle warming | Sodium 2-methylcyclohexane-1-sulfonate |

Mechanistic Investigations and Kinetic Studies

Solvolysis Mechanisms of Cycloalkanesulfonyl Chlorides

The solvolysis of sulfonyl chlorides (RSO₂Cl), a reaction where the solvent acts as the nucleophile, has been extensively studied to elucidate the nature of the substitution at the sulfur center. beilstein-journals.orgchemicalbook.com For most alkanesulfonyl and arenesulfonyl chlorides, the dominant pathway is a bimolecular nucleophilic substitution (Sɴ2) mechanism. masterorganicchemistry.comgoogle.com Evidence for a dissociative Sɴ1-type mechanism involving a sulfonyl cation is not convincing for the majority of sulfonyl chlorides under typical solvolytic conditions. masterorganicchemistry.com

The Extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms by correlating the reaction rate constant (k) with the solvent's nucleophilicity (N) and ionizing power (Y). beilstein-journals.orgrsc.org The equation is expressed as:

log(k/k₀) = lN + mY

where k₀ is the rate in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power. rsc.org

For sulfonyl chlorides, correlations using this equation consistently show significant contributions from both terms, which is characteristic of a bimolecular (Sɴ2) pathway. beilstein-journals.orggoogle.com The sensitivity values (l and m) provide insight into the transition state structure. High l values (typically ≥ 1.0) indicate a high degree of nucleophilic participation from the solvent in the transition state. chemistrysteps.com The m values are consistent with the electronic effects associated with the chloride leaving group in bimolecular processes. magtech.com.cn

Table 1: Extended Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides This table presents data for analogous compounds to illustrate typical values for alkanesulfonyl chlorides.

| Compound | l value | m value | l/m Ratio | Proposed Mechanism | Reference |

| Benzenesulfonyl chloride | 1.26 | 0.65 | 1.94 | Sɴ2 | uni.lu |

| p-Nitrobenzenesulfonyl chloride | 1.13 | 0.72 | 1.57 | Sɴ2 | uni.lu |

| trans-β-Styrenesulfonyl chloride | 1.24 | 0.58 | 2.14 | Sɴ2 | masterorganicchemistry.com |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.05 | Dissociative Sɴ2 | chemistrysteps.com |

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (e.g., D₂O or CH₃OD), offer further mechanistic details. For solvolysis reactions, KSIE values significantly greater than 1.0 are indicative of the solvent acting not only as a nucleophile but also as a general-base catalyst, facilitating the removal of a proton from the attacking solvent molecule in the transition state. chemistrysteps.com

The solvolysis of sulfonyl chlorides typically exhibits KSIE values in the range of 1.4 to 1.8. masterorganicchemistry.com For instance, the KSIE (kH₂O/kD₂O) for methanesulfonyl chloride and benzenesulfonyl chloride are both approximately 1.56. researchgate.net This contrasts with the smaller KSIE values (1.2-1.3) observed for the hydrolysis of alkyl halides, suggesting a greater degree of bond making and a more ordered transition state for sulfonyl chloride solvolysis. researchgate.netcymitquimica.com Such values support a bimolecular mechanism, likely with general-base catalysis provided by a second solvent molecule. chemistrysteps.com

Table 2: Kinetic Solvent Isotope Effects (KSIE) for Solvolysis of Representative Sulfonyl Chlorides This table provides KSIE data for analogous compounds to infer the mechanism for 2-methylcyclohexane-1-sulfonyl chloride.

| Compound | Solvent System | KSIE Value | Reference |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.56 | researchgate.net |

| Methanesulfonyl chloride | H₂O/D₂O | 1.57 | researchgate.net |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 1.46 | masterorganicchemistry.com |

| trans-β-Styrenesulfonyl chloride | CH₃OH/CH₃OD | 1.76 | masterorganicchemistry.com |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | 1.75 | chemistrysteps.com |

In the context of solvolysis, the solvent itself acts as the nucleophile. The kinetic data from Grunwald-Winstein correlations and KSIE studies strongly suggest that the solvent plays a direct role in the rate-determining step, consistent with an Sɴ2 pathway. beilstein-journals.orgmasterorganicchemistry.com In these reactions, a solvent molecule attacks the electrophilic sulfur atom, while another solvent molecule may assist by acting as a general base. chemistrysteps.com While reactions of sulfonyl chlorides can be catalyzed by other added nucleophiles, in a pure solvolysis scenario, the mechanism is best described as a direct nucleophilic substitution by the solvent. beilstein-journals.orgmasterorganicchemistry.com

Stereochemical Outcomes and Conformational Preferences in Reactions

The stereochemistry of this compound significantly influences its reactivity. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. bldpharm.com Substituents on this ring can occupy either axial or equatorial positions, and their relative energies dictate the conformational equilibrium.

For a disubstituted cyclohexane like this compound, several stereoisomers exist (e.g., cis and trans). The chair conformation of each isomer and the resulting axial or equatorial orientation of the methyl and sulfonyl chloride groups are critical in determining reaction pathways.

Nucleophilic attack at the sulfur atom is subject to steric hindrance from the cyclohexane ring and its substituents. An axial sulfonyl chloride group is generally more sterically hindered to attack than an equatorial one due to unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. Consequently, the conformer that places the reactive -SO₂Cl group in the more accessible equatorial position would be expected to react faster.

The steric preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, or A-value. A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain (primarily from 1,3-diaxial interactions) in the axial orientation.

The A-value for a methyl group is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. An experimental A-value for the chlorosulfonyl (-SO₂Cl) group is not well-documented. However, given its tetrahedral geometry and the presence of two oxygen atoms and a chlorine atom bonded to sulfur, it is expected to be a sterically demanding group. Its steric bulk would lead to a significant preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

In the conformational equilibrium of a cis or trans isomer of this compound, the chair conformation that places the substituent with the larger A-value in the equatorial position will be favored. Given the significant steric bulk of both the methyl and chlorosulfonyl groups, the most stable conformer for any given isomer will be the one that minimizes these steric clashes, which almost always involves placing the largest possible number of bulky groups in equatorial positions. This conformational preference directly impacts reaction kinetics by controlling the accessibility of the sulfonyl chloride group to the attacking nucleophile.

Table 3: A-Values for Selected Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) | Reference |

| -F (Fluoro) | 0.24 | |

| -Cl (Chloro) | 0.53 | |

| -Br (Bromo) | 0.48 | |

| -OH (Hydroxy) | 0.87 | |

| -CH₃ (Methyl) | 1.7 | |

| -CH₂CH₃ (Ethyl) | 1.8 | |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Studies on Transition State Structures and Intermediates

The transition state is a high-energy, transient arrangement of atoms that occurs during the conversion of reactants to products. The intermediates are species that are formed in one step and consumed in a subsequent step of a multi-step reaction.

E2 Transition State: The E2 reaction proceeds through a single transition state in which the base is forming a bond with the proton, the C-H bond is breaking, the C=C double bond is forming, and the C-leaving group bond is breaking. The geometry of the E2 transition state requires the orbitals of the abstracting proton and the leaving group to be aligned, which is achieved in the anti-periplanar conformation. The transition state has significant double-bond character, and its stability is influenced by the substitution pattern of the developing alkene. For the elimination of this compound, the transition state leading to the more substituted 1-methylcyclohexene is generally lower in energy, provided the stereochemical requirements can be met.

E1 Intermediates and Transition States: The E1 reaction involves the formation of a carbocation intermediate. The rate-determining step is the formation of this intermediate, and the transition state for this step involves the stretching and eventual breaking of the C-SO2Cl bond. The stability of the resulting carbocation is a key factor; for this compound, a secondary carbocation is initially formed. This carbocation is planar at the positively charged carbon, allowing for free rotation and subsequent deprotonation to form the most stable alkene. There is also the possibility of hydride shifts to form a more stable tertiary carbocation, which could lead to rearranged products, although in this specific system, rearrangement is less likely to be a major pathway to different constitutional isomers of the alkene.

| Mechanism | Key Species | Description |

| E2 | Transition State | A single, concerted state where the base, substrate, and leaving group are all involved. Requires anti-periplanar geometry. |

| E1 | First Transition State | Corresponds to the energy maximum for the heterolytic cleavage of the C-SO2Cl bond to form the carbocation. |

| E1 | Intermediate | A secondary carbocation at the carbon formerly attached to the sulfonyl chloride group. It is sp2 hybridized and planar. |

| E1 | Second Transition State | Corresponds to the energy maximum for the deprotonation of the carbocation by a weak base to form the alkene. |

Further detailed understanding of these transition states and intermediates often comes from computational chemistry studies, which can model the potential energy surfaces of the reactions and provide insights into the geometries and energies of these transient species. For sulfonyl chloride eliminations, these studies can help to quantify the energetic differences between the competing E1 and E2 pathways and rationalize the observed product distributions under various conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Methylcyclohexane-1-sulfonyl chloride can be achieved.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the unique protons and carbons in its structure. The presence of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) significantly influences the chemical shifts of nearby nuclei, causing them to be deshielded and appear at a lower field (higher ppm value). acdlabs.com

In the ¹H NMR spectrum, the proton attached to C1 (the carbon bearing the -SO₂Cl group) is expected to be the most deshielded proton of the cyclohexane (B81311) ring, resonating at a significantly downfield chemical shift. The protons on the methyl group would appear as a doublet in the upfield region. The remaining methylene (B1212753) protons of the cyclohexane ring would produce a complex series of overlapping multiplets in the typical aliphatic region.

In the ¹³C NMR spectrum, the C1 carbon, being directly attached to the sulfonyl chloride group, would be the most deshielded carbon of the ring. The C2 carbon, bearing the methyl group, would also be influenced, while the methyl carbon itself would resonate in the upfield region characteristic of alkyl groups.

Predicted ¹H NMR Chemical Shifts for this compound

The following is an interactive data table. Click on the headers to sort.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 3.5 - 3.8 | Multiplet |

| H-2 | 1.8 - 2.1 | Multiplet |

| CH₃ | 0.9 - 1.1 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

The following is an interactive data table. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 65 - 75 |

| C-2 | 30 - 38 |

| C-3, C-6 | 25 - 35 |

| C-4, C-5 | 20 - 30 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the 2-methylcyclohexane backbone, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons on the ring, confirming the H1-H2, H2-H3, etc., connectivity. It would also show a correlation between the H-2 proton and the protons of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the deshielded proton signal predicted around 3.5-3.8 ppm would show a cross-peak to the deshielded carbon signal at 65-75 ppm, confirming their identities as H-1 and C-1, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₇H₁₃ClO₂S), HRMS can determine the mass to several decimal places. This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds that may have the same nominal mass.

The choice of ionization method significantly affects the resulting mass spectrum.

Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. libretexts.org The molecular ion (M⁺˙) may be observed, but its abundance could be low. The fragmentation pattern provides valuable structural information. chemguide.co.uk A key feature would be the isotopic pattern for the chlorine atom, with two peaks for the molecular ion (M⁺˙ and [M+2]⁺˙) in an approximate 3:1 ratio of intensity. acdlabs.com Common fragmentation pathways for this compound would include the loss of the methyl group ([M-15]⁺), loss of the chlorine atom ([M-35]⁺), loss of sulfur dioxide ([M-64]⁺), and cleavage of the C-S bond to lose the entire sulfonyl chloride group. rsc.org The base peak is often a stable carbocation, such as the methylcyclohexyl cation.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, which typically imparts less energy to the molecule, resulting in minimal fragmentation. researchgate.net It is particularly useful for observing the intact molecule. For this compound, ESI would likely produce a protonated molecular ion, [M+H]⁺, which would be a prominent peak in the spectrum. This allows for a clear determination of the molecular weight.

Predicted Key EI-MS Fragments for this compound

The following is an interactive data table. Click on the headers to sort.

| m/z Value | Identity of Fragment |

|---|---|

| 196/198 | [C₇H₁₃SO₂Cl]⁺˙ (Molecular Ion) |

| 181/183 | [C₆H₁₀SO₂Cl]⁺˙ (Loss of CH₃) |

| 161 | [C₇H₁₃SO₂]⁺ (Loss of Cl) |

| 132 | [C₇H₁₃Cl]⁺˙ (Loss of SO₂) |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most characteristic absorptions are those of the sulfonyl chloride group. The S=O bonds give rise to two very strong and distinct stretching bands: an asymmetric stretch and a symmetric stretch. acdlabs.com The presence of these two intense bands is a clear indicator of the -SO₂- group. The S-Cl bond also has a characteristic stretching frequency, though it is typically weaker and occurs at a lower wavenumber. cdnsciencepub.com The rest of the spectrum will be dominated by the absorptions of the methylcyclohexane (B89554) framework, including C-H stretching and bending vibrations. acdlabs.com

Characteristic IR Absorption Bands for this compound

The following is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1166 - 1204 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's stereochemistry and intermolecular interactions. While a specific crystal structure for this compound is not prominently available in the reviewed literature, the application of this technique can be illustrated by examining a closely related compound, 3-chloro-2-methylbenzene-1-sulfonyl chloride. researchgate.net

In a typical X-ray diffraction study, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For 3-chloro-2-methylbenzene-1-sulfonyl chloride, this analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net The detailed structural parameters obtained from such an analysis provide invaluable insight into the molecular geometry.

The data generated from X-ray crystallography is extensive. Key parameters determined for an analogous sulfonyl chloride are summarized in the table below, showcasing the level of detail achievable. researchgate.net This information is fundamental for computational modeling, understanding reactivity, and confirming the absolute configuration of chiral centers.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₇H₆Cl₂O₂S | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | C2/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 11.7233 (16) Å | The lengths of the unit cell axes. |

| b = 9.8849 (13) Å | ||

| c = 16.216 (2) Å | ||

| Unit Cell Angles | β = 100.143 (2)° | The angles between the unit cell axes. |

| α, γ = 90° | ||

| Volume (V) | 1849.8 (4) ų | The volume of the unit cell. |

| Z | 8 | The number of molecules per unit cell. |

Data derived from the crystallographic study of 3-chloro-2-methylbenzene-1-sulfonyl chloride. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds from complex mixtures. The fundamental principle relies on the differential partitioning of components between a stationary phase and a mobile phase. libretexts.org

This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric ratio (er) or enantiomeric excess (ee) is critical in stereoselective synthesis and pharmaceutical applications. Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. uni-muenchen.de

The separation of enantiomers is achieved because they form transient diastereomeric complexes with the chiral stationary phase, which have different thermodynamic stabilities. uni-muenchen.de This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Common CSPs for GC include derivatized cyclodextrins coated onto a capillary column. gcms.cznih.gov

The process involves injecting a volatile sample of the analyte into the GC system, where it is carried by an inert gas (mobile phase) through the heated capillary column containing the CSP. A detector, often a mass spectrometer (MS), is used for sensitive detection and identification of the eluting enantiomers. uni-muenchen.de The enantiomeric ratio is determined by comparing the integrated peak areas of the two separated enantiomers. While specific protocols for this compound are not detailed, the general parameters for chiral separations provide a clear framework.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation coupled with sensitive detection and identification. uni-muenchen.de |

| Column Type | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) | Stationary phase that enables the separation of enantiomers. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C to 230°C) | Optimizes the separation of compounds with different volatilities. gcms.cz |

| Detection | Mass Spectrometry (MS) | Provides mass information for compound confirmation and quantification. uni-muenchen.de |

General parameters for enantiomeric analysis by GC.

Thin Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative and quantitative analysis of chemical reactions and for the purification of products. libretexts.org

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used primarily to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. libretexts.orgchemistryhall.com A TLC plate consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) on an inert backing. A spot of the reaction mixture is applied to the plate, which is then placed in a chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org The separation is visualized (e.g., under UV light) and quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Column Chromatography is a preparative technique used to purify compounds from mixtures on a larger scale. youtube.com It operates on the same principles as TLC, but the stationary phase (e.g., silica gel) is packed into a vertical glass column. The sample mixture is loaded onto the top of the column, and the chosen solvent (eluent) is passed through the column. youtube.com Components of the mixture separate into bands that move down the column at different rates. These separated components are then collected in fractions as they exit the column. The purity of the collected fractions is typically assessed by TLC. youtube.com For sulfonyl chlorides, which are moderately polar, a common solvent system for chromatography would involve a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org

| Technique | Primary Use | Stationary Phase | Mobile Phase (Eluent) | Key Parameter |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment. libretexts.org | Silica gel on glass or aluminum plate. | Mixture of solvents (e.g., Hexane/Ethyl Acetate). | Retention Factor (Rf). libretexts.org |

| Column Chromatography | Purification of compounds. youtube.com | Silica gel packed in a glass column. | Solvent mixture optimized by TLC. | Elution order and fraction collection. |

Other Specialized Techniques: UV-Vis Spectroscopy and EPR (Electron Paramagnetic Resonance)

UV-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. While the sulfonyl chloride group itself is not a strong chromophore in the typical UV-Vis range, this technique can be useful for studying reactions involving this compound, especially if the reactant or product contains a chromophoric group. researchgate.netresearchgate.net For instance, in the synthesis of sulfonamides or sulfones where an aromatic group is introduced, UV-Vis spectroscopy can monitor the reaction's progress by observing the appearance of new absorption bands characteristic of the product. researchgate.netbohrium.com The absorbance spectrum of a related compound, naphthalene (B1677914) sulfonyl chloride, shows strong peaks that are distinct from its reaction products, illustrating how UV-Vis can confirm the formation of a new compound. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of chemical species that have one or more unpaired electrons, i.e., free radicals. nih.govnih.gov Sulfonyl chlorides can participate in reactions that proceed via radical intermediates, such as certain photolytic or thermally initiated processes. In these cases, EPR is the only technique that can directly detect and provide structural information about the transient radical species involved. rsc.orgresearchgate.net The EPR spectrum's characteristics (e.g., g-factor and hyperfine coupling constants) can help identify the specific radical (e.g., a sulfonyl radical, RSO₂•) and provide insights into its electronic structure and environment, thereby elucidating the reaction mechanism. rsc.orgacs.org

| Technique | Analyte Type | Information Obtained | Relevance to this compound |

|---|---|---|---|

| UV-Vis Spectroscopy | Molecules with chromophores (e.g., aromatic rings). researchgate.net | Electronic transitions, concentration of absorbing species. | Monitoring reactions where a chromophore is introduced or consumed. researchgate.netbohrium.com |

| EPR Spectroscopy | Species with unpaired electrons (free radicals). nih.gov | Detection, identification, and structure of radical intermediates. nih.gov | Investigating reaction mechanisms that may involve sulfonyl or other radical species. rsc.orgresearchgate.net |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Geometry Optimization and Electronic Structure

To understand the fundamental properties of 2-Methylcyclohexane-1-sulfonyl chloride, quantum chemical calculations would be indispensable. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.

A typical DFT study would begin with the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, providing a detailed three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this compound, particular attention would be paid to the geometry of the cyclohexane (B81311) ring and the orientation of the methyl and sulfonyl chloride substituents.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This would involve examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Important properties to be calculated would include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the regions of the molecule most likely to participate in chemical reactions.

Electron Density Distribution: This would reveal the electron-rich and electron-deficient areas of the molecule.

Electrostatic Potential Maps: These maps would illustrate the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for the optimized geometry of the most stable conformer of cis-2-Methylcyclohexane-1-sulfonyl chloride might look like this:

| Parameter | Value |

| C1-S Bond Length (Å) | Data not available |

| S-Cl Bond Length (Å) | Data not available |

| C1-C2 Bond Length (Å) | Data not available |

| C1-S-Cl Bond Angle (°) | Data not available |

| O-S-O Bond Angle (°) | Data not available |

| C2-C1-S-Cl Dihedral Angle (°) | Data not available |

Molecular Modeling and Simulation of Reactivity

Building upon the insights from quantum chemical calculations, molecular modeling and simulation techniques could be employed to predict the reactivity of this compound in various chemical reactions.

Reaction Pathway Modeling: By simulating the interaction of this compound with different reagents, potential reaction pathways could be mapped out. This would involve identifying transition states and calculating activation energies to determine the most favorable reaction mechanisms. For example, the reaction with an amine to form a sulfonamide could be modeled to understand the stereochemical outcome.

Molecular Dynamics (MD) Simulations: MD simulations could provide a dynamic picture of the molecule's behavior in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, one could study how the solvent influences its conformation and reactivity.

Prediction of Conformational Isomers and Their Energetics

The cyclohexane ring in this compound is not planar and can exist in various conformations, primarily the chair, boat, and twist-boat forms. The presence of two substituents gives rise to both conformational and configurational isomers (cis and trans).

Conformational Analysis: Computational methods could be used to identify all possible stable conformers of both cis- and trans-2-Methylcyclohexane-1-sulfonyl chloride. For the chair conformation, this would involve considering conformers with the methyl and sulfonyl chloride groups in axial or equatorial positions.

Energetics: Once the conformers are identified, their relative energies can be calculated to determine their stability. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. These calculations would quantify the energetic penalties associated with steric interactions, such as 1,3-diaxial interactions.

A hypothetical table summarizing the relative energies of different conformers could be presented as follows:

| Isomer | Conformer (Methyl, Sulfonyl Chloride) | Relative Energy (kcal/mol) |

| cis | Equatorial, Axial | Data not available |

| cis | Axial, Equatorial | Data not available |

| trans | Equatorial, Equatorial | Data not available |

| trans | Axial, Axial | Data not available |

Steric and Electronic Effects on Reaction Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of steric and electronic effects.

Steric Effects: The bulky nature of the methyl and sulfonyl chloride groups, as well as the conformation of the cyclohexane ring, will influence how other molecules can approach and react. For example, a nucleophile might preferentially attack from the less sterically hindered face of the molecule, leading to a specific stereochemical outcome. The relative size of the substituents would play a crucial role in determining the preferred conformation and, consequently, the accessibility of the reactive sulfonyl chloride group.

Electronic Effects: The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electron density distribution in the molecule. This electronic effect can direct the course of a reaction. For instance, it makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, would have a more subtle electronic influence.

A comprehensive computational study would be able to disentangle these effects and predict how they collectively influence the selectivity of reactions involving this compound.

Academic and Industrial Research Applications

Utility as a Versatile Synthon in Complex Organic Synthesis

As a synthetic intermediate, or synthon, 2-Methylcyclohexane-1-sulfonyl chloride provides a robust platform for introducing the 2-methylcyclohexylsulfonyl moiety into molecules. This group can impart specific stereochemical properties, influence molecular conformation, and serve as a precursor to various functional groups.

Sulfonyl chlorides are established reagents in the formation of cyclic structures. magtech.com.cn The electrophilic nature of the sulfur atom in this compound facilitates reactions with nucleophiles, which can initiate cyclization cascades. For instance, intramolecular reactions involving a suitably positioned nucleophile within the same molecule can lead to the formation of heterocyclic sulfonamides, known as sultams. mdpi.com These cyclic sulfonamides are key structural motifs in a variety of biologically active compounds. mdpi.com

Furthermore, sulfonyl compounds can participate in annulation reactions, where a new ring is fused onto an existing structure. magtech.com.cn The 2-methylcyclohexyl group can act as a bulky, stereodirecting element, influencing the regioselectivity and stereochemistry of these ring-forming reactions, thereby enabling the construction of complex polycyclic systems. Research into the reactions of sulfenyl halides (related sulfur compounds) with alkenes demonstrates how the electrophilic sulfur center can trigger regioselective cyclizations to form novel condensed heterocyclic systems. nih.gov

The primary reaction of sulfonyl chlorides is their coupling with amines or alcohols to form sulfonamides and sulfonate esters, respectively. researchgate.net this compound is inherently chiral, existing as distinct diastereomers (cis and trans) and their respective enantiomers. This chirality is crucial for stereoselective synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

When reacted with a chiral amine or alcohol, this compound can lead to the formation of diastereomeric products that can often be separated. This process, known as diastereoselective resolution, is a powerful tool in asymmetric synthesis. The defined stereochemistry of the 2-methylcyclohexyl scaffold can influence the transition state of the reaction, favoring the formation of one diastereomer over the other. orgsyn.org This principle is widely applied in the synthesis of chiral sulfonamides, which are important pharmacophores in medicinal chemistry. nih.govresearchgate.net

Intermediates in Pharmaceutical Chemistry Research

The sulfonamide functional group (-SO₂N<) is a cornerstone of medicinal chemistry, present in a wide array of drugs, including antibacterial, anticancer, and antiviral agents. nih.govnih.govresearchgate.net this compound serves as a key starting material for synthesizing novel sulfonamide-containing compounds for drug discovery programs. nih.gov

The reaction between this compound and a diverse library of primary or secondary amines provides a straightforward and efficient method for generating large collections of novel sulfonamide derivatives. nih.gov This combinatorial approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a potential drug candidate. The 2-methylcyclohexyl group offers a lipophilic and three-dimensional scaffold that can be used to probe the binding pockets of biological targets like enzymes and receptors. By varying the amine component, researchers can fine-tune the pharmacological properties of the resulting sulfonamides to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

| Research Area | Application of this compound | Key Outcome | Relevant Moieties |

|---|---|---|---|

| Complex Organic Synthesis | Reagent for constructing carbocyclic and heterocyclic rings via cyclization and annulation reactions. | Formation of complex polycyclic systems like sultams. | Sulfonyl Chloride, Sultam |

| Stereoselective Synthesis | Chiral building block for the stereoselective installation of sulfonyl groups. | Synthesis of specific stereoisomers of sulfonamides and sulfonates. | Chiral Cyclohexyl Ring |

| Pharmaceutical Chemistry | Intermediate for synthesizing libraries of novel sulfonamide-based compounds for drug discovery. | Identification of new therapeutic agents with optimized potency and selectivity. | Sulfonamide Scaffold |

| Lead Optimization | Precursor for sulfonamide groups used as bioisosteric replacements for carboxylic acids or amides. | Improved metabolic stability, cell permeability, and pharmacokinetic profiles of drug candidates. | Sulfonamide Bioisostere |

| Chemical Biology | Reactive probe for covalent modification of nucleophilic amino acid residues in biomolecules. | Elucidation of protein function and biological mechanisms through targeted labeling. | Electrophilic Sulfonyl Group |

Bioisosterism is a drug design strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve its biological activity or pharmacokinetic profile. nih.gov The sulfonamide group is recognized as a non-classical bioisostere of the carboxylic acid group. tandfonline.comuaeu.ac.ae

Replacing a carboxylic acid with a sulfonamide, which can be readily synthesized from this compound, can offer several advantages. Sulfonamides are generally more metabolically stable and less acidic than carboxylic acids, which can lead to improved oral bioavailability and better cell membrane permeability. mdpi.com This substitution can fundamentally alter a molecule's properties, helping to overcome challenges related to metabolism, toxicity, or passive diffusion. mdpi.com The 2-methylcyclohexyl moiety in this context provides a distinct lipophilic and steric profile that can be exploited to optimize interactions with the target protein.

Reagents in Chemical Biology for Biomolecule Modification and Mechanistic Studies

Chemical biology often employs reactive small molecules to probe biological systems, for example, by covalently modifying proteins to study their function or to develop targeted therapies. biosyn.com While sulfonyl fluorides have been more extensively highlighted for their ability to react with a range of amino acid residues beyond cysteine (such as tyrosine, lysine, and serine), the underlying principle of "sulfonyl exchange" chemistry also applies to the highly reactive sulfonyl chlorides. rsc.org

The electrophilic sulfur atom of this compound is susceptible to attack by nucleophilic side chains of amino acids found on the surface of proteins. biosyn.com This reactivity allows the compound to be used as a chemical probe to covalently label and modify biomolecules. By attaching the 2-methylcyclohexylsulfonyl group to a protein, researchers can investigate the role of specific residues in protein function, map active sites, or create protein-drug conjugates. The specific structure of the 2-methylcyclohexyl group can provide a unique signature for detection and analysis in complex biological mixtures.

Based on a comprehensive search for academic and industrial research applications of the chemical compound This compound , it has been determined that there is currently no specific, publicly available scientific literature detailing its use in the requested areas.

Similarly, an investigation into its role in the Development of Specialty Chemicals and Functional Materials Precursors found no specific examples or data. While sulfonyl chlorides as a class are versatile reagents in organic synthesis, the specific applications of the this compound derivative in creating advanced materials or specialty chemicals are not documented in available research or industrial literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research and commercial purposes, but its specific downstream applications and detailed research findings as per the requested outline are not published.

Therefore, it is not possible to provide a detailed article with research findings and data tables on this specific compound within the strict confines of the requested outline.

Future Research Directions and Outlook in 2 Methylcyclohexane 1 Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-methylcyclohexane-1-sulfonyl chloride will likely pivot towards greener and more sustainable methodologies, moving away from traditional routes that may involve harsh reagents. While a specific method for this compound is not detailed, the synthesis of the closely related cyclohexanesulfonyl chloride has been described through the reaction of cyclohexane (B81311) with a gaseous mixture of chlorine and sulfur dioxide. google.com

Future research could focus on adapting more environmentally friendly modern techniques, which have been successfully applied to other aliphatic sulfonyl chlorides. A particularly promising strategy is the oxidative chlorination of S-alkyl isothiourea salts, which can be prepared from the corresponding alkyl halides. This approach is lauded for being environmentally benign, utilizing readily available and inexpensive reagents like thiourea (B124793) and N-chlorosuccinimide (NCS) or bleach, and often allowing for simple, chromatography-free purification. organic-chemistry.orgresearchgate.net Such methods are characterized by their operational simplicity and high yields. organic-chemistry.org

Another key area for development is the application of continuous flow chemistry. Flow reactors offer superior control over reaction parameters, enhance safety for exothermic reactions, and can significantly increase space-time yields. rsc.org Continuous flow processes have been developed for the synthesis of various sulfonyl chlorides from thiols and disulfides, demonstrating the potential for safer and more efficient production. rsc.orgresearchgate.net Adapting these principles to the synthesis of this compound from a suitable precursor like 2-methylcyclohexanethiol (B13280169) would represent a significant advancement in its sustainable production.

| Synthetic Approach | Key Features | Potential Precursors for this compound | Anticipated Advantages |

|---|---|---|---|

| Oxidative Chlorination of S-Alkyl Isothiourea Salts | Uses reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). researchgate.net | 1-halo-2-methylcyclohexane and thiourea | Environmentally friendly, high yields, simple purification. organic-chemistry.org |

| Continuous Flow Synthesis | Utilizes microreactors for precise control over reaction conditions. rsc.org | 2-Methylcyclohexanethiol or di(2-methylcyclohexyl) disulfide | Enhanced safety, high space-time yield, scalability. rsc.org |

| Photocatalytic Methods | Visible-light-mediated reactions. nih.gov | Arenediazonium salts (for aryl analogs, adaptable in principle). | Mild reaction conditions, high functional group tolerance. nih.gov |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The reactivity of sulfonyl chlorides is well-established in the formation of sulfonamides and sulfonate esters. youtube.com However, the full reactive potential of sterically hindered aliphatic sulfonyl chlorides like this compound remains largely unexplored. Future research should aim to uncover novel reactivity modes and develop new catalytic transformations.

One area of interest is the exploration of radical reactions. Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of transformations, including additions to unsaturated bonds. magtech.com.cn Investigating the generation and subsequent reactivity of the 2-methylcyclohexane-1-sulfonyl radical could lead to new methods for carbon-sulfur bond formation.

Furthermore, the development of catalytic methods for the functionalization of this compound would be a significant advance. While many reactions involving sulfonyl chlorides are stoichiometric, the use of transition metal catalysts could enable new types of cross-coupling reactions. For instance, the development of catalytic methods for the desulfonylative coupling of sulfonyl chlorides could provide a novel route to substituted 2-methylcyclohexanes.

Research could also focus on leveraging the specific stereochemistry of this compound. As a chiral molecule, it could be used in asymmetric synthesis, either as a chiral auxiliary or as a substrate in stereospecific reactions. Exploring its reactions with chiral catalysts or reagents could unlock new pathways to enantiomerically pure compounds.

Advanced Computational Predictions to Guide Experimental Design

Computational chemistry offers a powerful toolkit for predicting the reactivity and elucidating the reaction mechanisms of molecules like this compound, for which experimental data is scarce. Density Functional Theory (DFT) calculations, for example, can be employed to model the geometric and electronic structure of the molecule, providing insights into its stability and potential reaction pathways. semanticscholar.orgresearchgate.net

Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to predict the transition state energies for various potential reactions of this compound, allowing for an a priori assessment of their feasibility. This could guide experimental efforts towards the most promising avenues of research. For instance, the mechanism of nucleophilic substitution at the sulfur atom (SN2-S vs. addition-elimination) could be investigated computationally. semanticscholar.org

Secondly, computational models can be used to understand the influence of the methyl group and the cyclohexane ring on the reactivity of the sulfonyl chloride functional group. The steric and electronic effects of these substituents can be quantified, and their impact on the reaction barriers for different transformations can be assessed.

Finally, the development of machine learning models trained on existing reaction databases could enable the prediction of optimal reaction conditions (e.g., solvent, catalyst, temperature) for desired transformations of this compound. nih.gov Such models can identify complex relationships between substrate structure and reaction outcome, accelerating the discovery of new reactions.

| Computational Method | Application to this compound | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, transition state energies, and reaction pathways. semanticscholar.org | Understanding of reactivity, prediction of reaction outcomes, elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different solvents and at various temperatures. | Insights into solvent effects and conformational preferences. |

| Machine Learning (ML) / AI | Prediction of reaction conditions and outcomes based on large datasets of known reactions. nih.gov | Accelerated discovery of new reactions and optimization of reaction conditions. |

Integration with Emerging Areas of Chemical Science, such as Flow Chemistry and AI-Driven Synthesis

The future of research into this compound will undoubtedly be shaped by its integration with emerging technologies in chemical science. As mentioned previously, flow chemistry presents a significant opportunity for the safe, efficient, and scalable synthesis of this compound. mdpi.com The precise control over reaction parameters afforded by flow reactors is particularly advantageous for managing highly exothermic reactions, which are common in sulfonyl chloride synthesis. rsc.org

Beyond synthesis, flow chemistry can be integrated with in-line analytical techniques for real-time reaction monitoring and optimization. This would allow for the rapid screening of reaction conditions and the efficient development of new transformations involving this compound.

Furthermore, the integration of AI with automated synthesis platforms could enable the rapid, autonomous synthesis and testing of derivatives of this compound. This high-throughput approach would accelerate the discovery of new compounds with desirable properties and the exploration of the structure-activity relationships of its derivatives. By combining the predictive power of AI with the practical advantages of automated flow synthesis, the exploration of the chemical space around this compound can be dramatically accelerated.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-methylcyclohexane-1-sulfonyl chloride with high purity?

- Methodology : A common approach involves chlorosulfonylation of 2-methylcyclohexene using sulfuryl chloride (SOCl) or thionyl chloride (SOCl) under controlled anhydrous conditions. For example, analogous sulfonyl chloride syntheses employ methylene chloride as a solvent at low temperatures (−78 °C) to minimize side reactions. Post-reaction, the product is purified via fractional distillation or column chromatography, followed by characterization using NMR and mass spectrometry .

- Critical Considerations : Ensure strict exclusion of moisture to prevent hydrolysis. Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate sulfonic acid formation.

Q. Which analytical techniques are essential for characterizing this compound?

- Primary Techniques :

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., δ 1.1–2.5 ppm for cyclohexane protons in analogous compounds) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 210–230 nm .

- Elemental Analysis : Verify stoichiometric ratios of C, H, S, and Cl.

- Supporting Data : Include melting point, refractive index, and IR spectra (e.g., S=O stretching at ~1350–1400 cm) for cross-validation .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .

- Storage : Store in amber glass bottles under inert gas (N or Ar) at −20 °C to slow decomposition .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb using inert materials .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction parameters (temperature, solvent ratios, catalyst loading) and purification steps .

- Validation : Provide batch-specific certificates of analysis (CoA) with NMR, HPLC, and mass spectrometry data. Cross-validate results with independent replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonylation?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DCM, THF) versus non-polar solvents to optimize sulfonyl chloride stability .

- Catalyst Exploration : Evaluate Lewis acids (e.g., AlCl) or bases (e.g., pyridine) to accelerate sulfonation.

- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, stoichiometry, and reaction time. Compare yields via ANOVA .

Q. What strategies are effective for studying the hydrolytic stability of this compound?

- Accelerated Degradation Studies :

- Expose the compound to controlled humidity (40–80% RH) at 25–40 °C. Monitor degradation kinetics via HPLC .

- Identify hydrolysis products (e.g., sulfonic acid) using LC-MS or F NMR (if fluorinated analogs are used) .

- Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and transition states .

Q. How can computational methods clarify the electronic and steric effects influencing reactivity?

- DFT Workflow :

- Optimize molecular geometry at B3LYP/6-31G** level to map electrostatic potential surfaces.

- Calculate activation energies for sulfonation or nucleophilic substitution reactions .

- Applications : Predict regioselectivity in reactions with amines or alcohols by analyzing frontier molecular orbitals (FMOs) .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?

- Root-Cause Analysis :

- Compare solvent purity, reagent grades, and moisture levels across studies.

- Replicate experiments using identical conditions and analytical methods (e.g., HPLC vs. GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.